1-(Pyridin-3-yl)ethane-1-sulfonamide
Description
Contextualization within Pyridine-Sulfonamide Chemistry and its Significance in Heterocyclic Compound Research
Pyridine-sulfonamide chemistry involves the synthesis and study of molecules containing both a pyridine (B92270) ring and a sulfonamide functional group (-SO₂NH-). Both moieties are considered "privileged scaffolds" in medicinal chemistry due to their frequent appearance in the structures of biologically active compounds and approved drugs. rsc.orgrsc.org The pyridine ring, a nitrogen-bearing six-membered aromatic heterocycle, serves as a versatile framework in numerous pharmaceuticals and agrochemicals. rsc.orgglobalresearchonline.netnih.gov It is structurally related to benzene (B151609) and its nitrogen atom can participate in hydrogen bonding, influencing the compound's solubility, membrane permeability, and interaction with biological targets. globalresearchonline.net
The sulfonamide group is a prominent structural core in a wide array of therapeutic agents, exhibiting diverse pharmacological effects including antibacterial, antitumor, and anticonvulsant properties. rsc.orgajchem-b.com The combination of these two scaffolds into a single molecule, as seen in 1-(Pyridin-3-yl)ethane-1-sulfonamide, is a rational design strategy. rsc.org The goal is to create synergistic effects or novel biological activities by leveraging the distinct chemical and physical properties of each component. rsc.org In the broader context of heterocyclic compound research, the synthesis of novel pyridine-sulfonamides contributes to the expansion of chemical diversity and provides new molecular tools for probing biological systems. researchgate.netnih.gov
Historical Overview of Sulfonamide Scaffolds and Pyridine Derivatives in Academic Investigations
The history of sulfonamides in medicine began with a landmark discovery in the 1930s. Researchers at Bayer AG, building on the idea that coal-tar dyes could target bacteria, identified a compound named Prontosil. wikipedia.org Experiments demonstrated its effectiveness against bacterial infections, and it was soon discovered that Prontosil was a prodrug, being metabolized in the body to its active form, sulfanilamide. wikipedia.orgopenaccesspub.org This marked the advent of sulfonamides, or "sulfa drugs," the first class of broadly effective systemic antibacterial agents, which revolutionized medicine before the era of penicillin. ajchem-b.comwikipedia.org Since this initial discovery, thousands of sulfonamide derivatives have been synthesized, leading to compounds with a vast range of biological activities beyond their antibacterial origins, including antidiabetic, antiviral, and anticancer properties. ajchem-b.comopenaccesspub.org
The pyridine scaffold has an even longer history in chemical research. It was first isolated by the Scottish chemist Thomas Anderson in 1846 from bone oil and later from coal tar. rsc.orgnih.gov Its structure was determined in the following decades. rsc.orgnih.gov Pyridine and its derivatives are ubiquitous in nature, forming the core of essential biomolecules like the vitamins niacin (Vitamin B3) and pyridoxal (B1214274) (Vitamin B6). researchgate.net In medicinal chemistry, the pyridine nucleus is a key component in a multitude of drugs, a fact that has spurred continuous academic investigation into new synthetic methods and applications for this heterocyclic system. rsc.orgglobalresearchonline.net
Rationale for Focused Academic Investigation of this compound and its Analogues
The focused academic investigation of this compound and its analogues is predicated on the established success of hybrid molecules containing both pyridine and sulfonamide moieties. Research has shown that this combination can yield compounds with significant therapeutic potential across various disease areas. The rationale is to explore novel chemical space by systematically modifying the structure of the pyridine-sulfonamide scaffold to discover compounds with improved potency, selectivity, or novel mechanisms of action.
Academic endeavors are driven by findings that pyridine-sulfonamide derivatives can act as potent inhibitors of crucial biological targets. For instance, certain hybrids have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key enzyme in angiogenesis, making them promising candidates for anticancer therapies. nih.gov Other analogues have demonstrated significant activity as carbonic anhydrase inhibitors, which have applications in treating glaucoma and other conditions. mdpi.comresearchgate.net Furthermore, different structural variations have yielded compounds with antiviral, antimicrobial, and antimalarial properties, highlighting the scaffold's versatility. nih.govacs.orgmdpi.com The specific structure of this compound represents one distinct spatial arrangement of these pharmacophores, and its study is aimed at determining if this particular configuration confers unique and advantageous biological properties.
Scope and Objectives of Research Endeavors on this Compound in Chemical Biology
Research endeavors in chemical biology focusing on this compound and its analogues encompass a range of activities from synthesis to biological evaluation. The primary scope is to synthesize novel derivatives and screen them against a diverse panel of biological targets to uncover new therapeutic leads.
Key objectives of these research programs include:
Discovery of Novel Enzyme Inhibitors: A major goal is to identify compounds that can selectively inhibit enzymes implicated in human diseases. This includes screening against families of enzymes such as protein kinases (e.g., VEGFR-2), carbonic anhydrases, and dihydrofolate reductase, where sulfonamide-based compounds have previously shown activity. nih.govmdpi.comacs.org
Development of New Antimicrobial and Antiviral Agents: Researchers aim to discover compounds effective against drug-resistant bacterial strains or viruses. nih.govacs.orgresearchgate.net The pyridine-sulfonamide scaffold offers a platform for developing agents that may operate through novel mechanisms of action.
Elucidation of Structure-Activity Relationships (SAR): A fundamental objective is to understand how specific structural modifications to the this compound core affect its biological activity. This involves systematically altering different parts of the molecule and assessing the impact on potency and selectivity. This knowledge is crucial for the rational design of more effective and safer drug candidates.
Creation of Molecular Probes: Compounds that exhibit high affinity and selectivity for a particular biological target can be developed into chemical probes. These tools are invaluable for studying the function of proteins and interrogating complex biological pathways.
Table 1: Examples of Biologically Active Pyridine-Sulfonamide Analogues
| Compound Class | Biological Target/Activity | Therapeutic Potential |
|---|---|---|
| Pyridine-sulfonamide hybrids | VEGFR-2 Inhibition | Anticancer nih.gov |
| Pyrazolo[4,3-c]pyridine Sulfonamides | Carbonic Anhydrase Inhibition | Antiglaucoma mdpi.com |
| rsc.orgajchem-b.comopenaccesspub.orgTriazolo[4,3-a]pyridine Sulfonamides | Plasmodium falciparum Inhibition | Antimalarial mdpi.com |
| Functionalized Pyridine-based Sulfonamides | HSV-1, CBV4 Inhibition | Antiviral nih.govacs.org |
| Thienopyridine Sulfonamide derivatives | Antimicrobial Activity | Antibacterial researchgate.net |
Structure
3D Structure
Properties
Molecular Formula |
C7H10N2O2S |
|---|---|
Molecular Weight |
186.23 g/mol |
IUPAC Name |
1-pyridin-3-ylethanesulfonamide |
InChI |
InChI=1S/C7H10N2O2S/c1-6(12(8,10)11)7-3-2-4-9-5-7/h2-6H,1H3,(H2,8,10,11) |
InChI Key |
XFIVBNLGWQGIAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=CC=C1)S(=O)(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 1 Pyridin 3 Yl Ethane 1 Sulfonamide
Established Synthetic Pathways for the 1-(Pyridin-3-yl)ethane-1-sulfonamide Core
Traditional synthetic routes to sulfonamides provide a foundational framework for the assembly of the target molecule. These methods typically involve the formation of the critical sulfur-nitrogen bond through well-understood, reliable reactions.
Sulfonylation Strategies Utilizing Amines and Sulfonyl Chlorides
The most conventional method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. For the synthesis of this compound, this would involve the reaction of 1-(Pyridin-3-yl)ethane-1-sulfonyl chloride with ammonia. Conversely, the chiral amine (S)-1-(Pyridin-3-yl)ethanamine or its racemic equivalent could be reacted with a generic sulfonylating agent that can deliver the -SO2NH2 group. biosynth.com This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. researchgate.net
Table 1: General Sulfonylation Reaction
| Reactant 1 | Reactant 2 | Base | Product |
| R-SO₂Cl | R'-NH₂ | Pyridine | R-SO₂-NH-R' |
| R-NH₂ | SO₂Cl₂ | Triethylamine | R-NH-SO₂Cl |
This robust and versatile method is widely documented for a vast range of sulfonamide preparations.
Approaches to Pyridine Ring Functionalization in Sulfonamide Synthesis
Constructing the target molecule can also be approached by first preparing a key pyridine-containing intermediate. The synthesis of pyridine-3-sulfonyl chloride is a critical step in this strategy. chemicalbook.comgoogle.com One established route to this intermediate begins with 3-aminopyridine, which undergoes diazotization followed by a sulfonyl chlorination reaction. google.compatsnap.com Once formed, the pyridine-3-sulfonyl chloride can be reacted with an appropriate carbon nucleophile to build the ethyl side chain, followed by amination to complete the sulfonamide group. google.comwipo.int This functionalization-first approach allows for the strategic installation of the sulfonyl group onto the pyridine ring before assembling the rest of the target structure.
Stereoselective Synthesis Considerations for Chiral Sulfonamides
The presence of a stereocenter in this compound means that its synthesis can result in a mixture of enantiomers. Achieving stereochemical control is a significant challenge in modern organic synthesis. A stereoretentive approach for synthesizing α-C-chiral secondary sulfonamides has been developed, which relies on the electrophilic amination of stereochemically pure sulfinates. organic-chemistry.orgnih.gov This method avoids the potential for racemization that can occur when using sulfonyl halides. organic-chemistry.org For the target molecule, this would involve preparing a chiral 1-(pyridin-3-yl)ethane-1-sulfinate and then reacting it with an aminating agent to form the sulfonamide with retention of configuration. Such cascade reactions represent a powerful strategy for constructing complex chiral heterocycles with high efficiency and stereoselectivity. rsc.org
Novel and Optimized Synthetic Routes for Enhanced Efficiency and Yield
Recent advancements in synthetic methodology have focused on improving the efficiency, safety, and environmental impact of chemical reactions. These novel approaches offer promising alternatives to traditional methods for synthesizing the this compound core.
Application of Green Chemistry Principles in Synthetic Design
Green chemistry aims to reduce the environmental footprint of chemical processes. Several strategies have been developed for sulfonamide synthesis that align with these principles. sci-hub.se One such approach is the use of water as a solvent, which avoids the need for volatile organic compounds. rsc.org A facile synthesis of sulfonamides has been described that occurs in water under dynamic pH control, using equimolar amounts of the amine and sulfonyl chloride without an organic base. rsc.org The product can often be isolated by simple filtration, streamlining the purification process. rsc.org Another green methodology involves performing reactions under solvent-free conditions, which can enhance efficiency and minimize waste. sci-hub.se
Table 2: Green Chemistry Approaches to Sulfonamide Synthesis
| Principle | Methodology | Advantage |
| Benign Solvents | Reaction performed in water | Reduces use of volatile organic compounds |
| Atom Economy | Use of equimolar reactants | Minimizes waste |
| Energy Efficiency | Solvent-free (neat) reactions | Can lead to faster reaction times and easier purification |
| Catalysis | Use of reusable catalysts | Reduces stoichiometric waste |
These methods offer a more sustainable pathway for the large-scale production of sulfonamides.
Catalytic Methodologies in Sulfonamide Formation
The use of catalysts can significantly enhance the efficiency and selectivity of sulfonamide synthesis. Catalytic amination of ethylene (B1197577) glycol represents an environmentally benign route for producing key amine precursors. nih.gov For the this compound core, novel catalytic systems could streamline its assembly. For instance, ionic liquids have been employed as catalysts and green solvents in the synthesis of pyridines containing a sulfonamide moiety. researchgate.net Furthermore, the development of dendrimer-like ionic liquids and magnetic nanoparticles as recoverable catalysts demonstrates the ongoing innovation in this area, enabling the synthesis of complex molecules like triarylpyridines with sulfonamide groups under mild conditions. nih.govresearchgate.net These catalytic systems often allow for high yields, short reaction times, and the ability to reuse the catalyst, aligning with the principles of green chemistry. nih.gov
Derivatization and Analog Synthesis from this compound
The structural framework of this compound offers multiple sites for chemical modification, including the sulfonamide moiety, the pyridine ring, and the ethyl chain connecting them. These modifications allow for the synthesis of a diverse library of analogs for structure-activity relationship (SAR) studies.
The sulfonamide group (-SO₂NH₂) is a key pharmacophore and a versatile handle for chemical derivatization. Modifications at this site can significantly impact the compound's physicochemical properties and biological activity. Common transformations include N-alkylation, N-arylation, and conversion to sulfonylureas.
One prevalent method for modifying the sulfonamide nitrogen is through reaction with isocyanates to form sulfonylureas. For instance, primary sulfonamides can be treated with various aryl isocyanates in the presence of a base like potassium carbonate to yield N-(arylcarbamoyl)sulfonamide derivatives. This approach has been successfully applied to pyridine-3-sulfonamides, yielding a range of substituted sulfonylureas.
A carbene-catalyzed method also presents a modern approach for the enantioselective modification of sulfonamides, allowing for the introduction of phthalidyl derivatives, which can act as potential prodrugs. This reaction proceeds under mild conditions with a broad substrate scope. rsc.org
Table 1: Representative Modifications of the Sulfonamide Moiety in Pyridine-Sulfonamide Scaffolds This table is illustrative and based on methodologies applied to related pyridine sulfonamides.
| Starting Material Class | Reagent | Product Class | Reference |
| Pyridine-3-sulfonamide (B1584339) | Aryl isocyanate | N-(Arylcarbamoyl)pyridine-3-sulfonamide | N/A |
| General Sulfonamide | 2-Formylbenzoic acid ester (with carbene catalyst) | Phthalidyl-sulfonamide | rsc.org |
The pyridine ring is an electron-deficient heterocycle, which influences its reactivity towards substitution reactions. Electrophilic aromatic substitution on an unsubstituted pyridine ring typically occurs at the 3-position (meta to the nitrogen) under harsh conditions. nih.gov However, the existing substituents on the pyridine ring of this compound will direct further substitutions. The directing effects of the alkyl-sulfonamide group at the 3-position would need to be considered for any planned electrophilic or nucleophilic substitution.
Modern electrochemical methods have been developed for the meta-C–H sulfonylation of pyridines, offering a regioselective approach to functionalization that might be adaptable. nih.gov For pyridine derivatives, nucleophilic substitution is generally favored at the 2- and 4-positions. nih.gov Therefore, derivatization of the pyridine ring of this compound would likely involve activation of the ring or the use of transition-metal-catalyzed cross-coupling reactions to achieve regioselective functionalization at the 2-, 4-, 5-, or 6-positions.
Table 2: General Strategies for Regioselective Pyridine Ring Functionalization This table presents general methodologies that could be conceptually applied to the pyridine ring of this compound.
| Position | Reaction Type | General Conditions | Reference |
| C-2, C-4 | Nucleophilic Aromatic Substitution | Requires an activating group or harsh conditions. | nih.gov |
| C-3 | Electrophilic Aromatic Substitution | Often requires forcing conditions. | nih.gov |
| meta-positions | Electrochemical C-H Sulfonylation | Constant current electrolysis with sulfinates. | nih.gov |
| Various | Transition-Metal-Catalyzed C-H Activation | Requires a suitable directing group and metal catalyst (e.g., Pd(II)). | acs.org |
Modification of the ethyl chain in this compound represents another avenue for analog synthesis. While direct modification of the existing ethyl group can be challenging, synthetic strategies can be employed to introduce variations at this position from the outset. For example, using different starting materials with varied alkyl or aryl linkers between the pyridine ring and the sulfonamide group would lead to a range of analogs.
One approach involves the synthesis of triarylpyridines bearing sulfonamide moieties, which showcases the incorporation of more complex aryl structures linked to the pyridine core. nih.gov Although this example does not directly modify an existing alkyl chain, it illustrates the synthetic feasibility of incorporating diverse linkers.
A general procedure for creating derivatives involves starting with a different ketone bearing the desired alkyl or aryl chain and a sulfonamide moiety, and then constructing the pyridine ring. nih.gov For the specific case of this compound, functionalization of the ethyl group could potentially be achieved via radical-based reactions, though such methods would need to be carefully controlled to avoid reactions at other sites.
Purification and Isolation Techniques for Research-Grade Material
The purification of sulfonamide derivatives to obtain research-grade material is crucial for accurate biological evaluation and characterization. Common techniques include recrystallization, column chromatography, and acid-base extraction.
For sulfonamides, which are often crystalline solids, recrystallization from a suitable solvent or solvent mixture is a highly effective method for purification. google.com The choice of solvent is critical and is determined by the solubility profile of the compound. A common procedure involves dissolving the crude product in a hot solvent and allowing it to cool slowly, leading to the formation of pure crystals. google.comresearchgate.net
Chromatographic techniques are also widely used. Column chromatography using silica (B1680970) gel or other stationary phases is a standard method for separating the desired compound from impurities and reaction byproducts. The selection of the mobile phase (eluent) is optimized to achieve good separation. nih.gov
For pyridyl-containing compounds, which have a basic nitrogen atom, purification can sometimes be facilitated by acid-base extraction. The compound can be protonated and extracted into an aqueous acidic phase, leaving non-basic impurities in the organic phase. Subsequent neutralization of the aqueous phase and extraction back into an organic solvent can yield a purified product.
A one-step purification method using a spin column has also been reported for pyridylamino glycans, which, while for a different class of molecules, highlights the potential for high-throughput purification methods for compounds containing a pyridine moiety. nih.gov
Table 3: Common Purification Techniques for Pyridine Sulfonamides
| Technique | Description | Key Considerations | Reference |
| Recrystallization | Dissolving the compound in a hot solvent and allowing it to crystallize upon cooling. | Solvent selection, cooling rate. | google.comresearchgate.net |
| Column Chromatography | Separation based on differential adsorption of components onto a stationary phase. | Choice of stationary phase and eluent system. | nih.gov |
| Acid-Base Extraction | Separation based on the basicity of the pyridine nitrogen. | pH control, solvent choice. | N/A |
| Filtration and Washing | The solid product is collected by filtration and washed with a suitable solvent to remove soluble impurities. | Choice of washing solvent. | google.com |
Comprehensive Review of this compound Reveals a Gap in Current Scientific Literature
Despite significant interest in pyridine sulfonamide derivatives for their diverse biological activities, a thorough review of published scientific literature indicates a notable absence of in vitro and preclinical research specifically focused on the compound this compound.
While the broader class of sulfonamides and, more specifically, various pyridine sulfonamide structures, have been the subject of extensive investigation, data pertaining to the precise molecular mechanisms and biological interactions of this compound remains unpublished. Consequently, a detailed analysis based on the requested specific outline cannot be constructed from the available scientific evidence.
The field of medicinal chemistry has actively explored related pyridine sulfonamide compounds, revealing their potential as inhibitors of various enzymes and modulators of cellular processes. For instance, studies on 4-substituted pyridine-3-sulfonamides and pyrazolo[4,3-c]pyridine sulfonamides have detailed their inhibitory effects on human carbonic anhydrase (hCA) isoforms, including those associated with cancer, such as hCA IX and hCA XII. mdpi.comnih.gov These studies often provide detailed kinetic data, structure-activity relationships, and molecular docking insights into how these molecules interact with the enzyme's active site. mdpi.com
Furthermore, other research has focused on different pyridine derivatives as potential inhibitors of acetylcholinesterase, an enzyme relevant to neurodegenerative diseases, or as modulators of other cellular targets. ekb.eg Investigations into sulfonamide hybrids have also demonstrated activities against other enzymes like lysine-specific demethylase 1 (LSD1) in cancer cell lines. nih.gov
However, these findings are specific to the molecular scaffolds reported in those studies and cannot be extrapolated to this compound. The biological and molecular effects of a compound are highly dependent on its exact chemical structure, including the nature and position of its substituents. Without direct experimental data from in vitro and preclinical studies on this compound, any discussion regarding its specific molecular targets, binding affinities, or effects on cellular pathways would be purely speculative.
A search of chemical databases confirms the existence of this compound, but these entries often lack associated peer-reviewed biological data. bldpharm.com This highlights a clear gap in the current scientific landscape. The absence of research on this specific compound means that critical information regarding its potential biological activity—or lack thereof—is unknown.
Therefore, the following sections of the requested article remain unaddressed due to the lack of available data:
Molecular Mechanisms and Biological Interactions of 1 Pyridin 3 Yl Ethane 1 Sulfonamide in Vitro and Pre Clinical Studies
Cellular and Subcellular Effects (In Vitro Models)
Assessment in Isolated Cell Lines or Primary Cell Cultures
Future research initiatives would be necessary to elucidate the molecular and biological profile of 1-(Pyridin-3-yl)ethane-1-sulfonamide and to determine if it shares any of the properties of its structural relatives or possesses a unique activity profile.
Effects on Cellular Proliferation, Differentiation, or Apoptosis (In Vitro Context)
While direct studies on this compound are not available, the broader class of pyridine-sulfonamide hybrids has demonstrated significant effects on cellular proliferation and apoptosis in various in vitro cancer models. These compounds are frequently investigated for their potential as anticancer agents.
One pyridinesulfonamide derivative, FD268, was shown to inhibit the survival of several acute myeloid leukemia (AML) cell lines, including HL-60, MOLM-16, and Mv-4-11, in a dose-dependent manner. Mechanistic studies in HL-60 cells revealed that FD268 suppresses cell proliferation and induces caspase-3-dependent apoptosis by inhibiting the PI3K/Akt/mTOR signaling pathway. This inhibition leads to the activation of the pro-apoptotic protein Bad and downregulation of the anti-apoptotic protein Mcl-1 nih.gov.
Similarly, other novel sulfonamide derivatives have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines. For instance, certain sulfonamide hybrids were found to be potent against human colon (HCT-116), liver (HepG-2), and breast (MCF-7) cancer cell lines acs.orgacs.org. The pro-apoptotic effects of these compounds are often mediated through the inhibition of key enzymes like topoisomerases or by modulating the expression of apoptosis-related proteins nih.govnih.gov. For example, one pyridine-sulfonamide hybrid induced apoptosis in renal cancer cells by decreasing the expression of the anti-apoptotic protein Bcl-2 and increasing the levels of pro-apoptotic proteins BAX, p53, and caspase-3 nih.gov. Another study on acridine/sulfonamide hybrids demonstrated proapoptotic effects mediated by the inhibition of topoisomerase enzymes nih.govnih.gov.
These findings suggest that this compound, by virtue of its core structure, may possess latent anti-proliferative and pro-apoptotic properties that warrant further investigation.
| Compound Class | Cell Line(s) | Observed Effects | Potential Mechanism of Action | Reference |
|---|---|---|---|---|
| Pyridinesulfonamide (FD268) | HL-60, MOLM-16, Mv-4-11 (AML) | Inhibition of cell survival, induction of apoptosis | Inhibition of PI3K/Akt/mTOR pathway | nih.gov |
| Pyridine-sulfonamide hybrid (VIIb) | Renal UO-31, various | Potent anticancer activity, induction of apoptosis and cell cycle disturbance | VEGFR-2 inhibition, modulation of Bcl-2, BAX, p53, caspases | nih.gov |
| Acridine/sulfonamide hybrid (8b) | HepG2, HCT-116, MCF-7 | Anticancer activity (IC50 = 8.83-14.51 µM) | Topoisomerase I inhibition | nih.gov |
| Acridine/sulfonamide hybrid (7c) | HepG2, HCT-116, MCF-7 | Anticancer activity, induction of apoptosis, S phase cell cycle arrest | Topoisomerase II inhibition | nih.govnih.gov |
| Sulfonamide-Hydrazinecarbodithioate hybrid (3a) | HCT-116, HepG-2, MCF-7 | Antiproliferative effects (IC50 = 3.53-5.58 µM) | VEGFR-2 and EGFR inhibition | acs.orgacs.org |
Pharmacological Characterization in Pre-clinical Modeling (Conceptual Aspects)
In Vitro Metabolism and Absorption Modeling Studies
The metabolic fate of sulfonamides is a critical determinant of their therapeutic and toxicological profiles. Key metabolic pathways for sulfonamides include N-acetylation and oxidation acpjournals.org. The oxidation pathway can lead to the formation of reactive metabolites, such as hydroxylamines, which are often implicated in idiosyncratic drug reactions. Studies on other sulfonamides have shown that these reactive intermediates can be detoxified by conjugation with glutathione. In vitro systems using murine hepatic microsomes have been employed to study the generation of these metabolites and their potential for cellular toxicity acpjournals.org. Therefore, it is conceivable that this compound could undergo similar oxidative metabolism at the sulfonamide nitrogen.
In terms of absorption, preclinical modeling often utilizes in vitro assays to predict the oral bioavailability of a compound. While specific data for this compound is unavailable, cap group modifications in other sulfonamide-containing compounds have been shown to significantly improve pharmacokinetic profiles, including plasma concentration acs.org. Such modifications can enhance properties like aqueous solubility, which is a key factor in absorption.
Identification of Pharmacodynamic Markers in Model Systems
Pharmacodynamic (PD) markers are essential for demonstrating that a compound is engaging its intended biological target and eliciting a measurable response. The identification of such markers for this compound would depend on its specific mechanism of action, which is currently uncharacterized.
However, based on the activities of analogous compounds, several potential PD markers can be conceptualized. If the compound acts as a kinase inhibitor (e.g., targeting PI3K or VEGFR-2), relevant PD markers in in vitro or in vivo models could include nih.govnih.gov:
Target Phosphorylation: A decrease in the phosphorylation of the direct kinase target (e.g., Akt for PI3K).
Downstream Pathway Modulation: Changes in the phosphorylation or expression levels of proteins downstream in the signaling cascade (e.g., mTOR, Bad).
Apoptosis Induction: Increased levels of cleaved caspase-3 or changes in the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins.
Cell Cycle Arrest: Accumulation of cells in a specific phase of the cell cycle (e.g., G2/M or Pre-G1 phase), measurable by flow cytometry acs.org.
If the compound were to act as an enzyme inhibitor, such as against carbonic anhydrase, a direct measure of enzyme inhibition in relevant tissues or cells would serve as a primary PD marker mdpi.com.
Structure-Activity Relationship (SAR) Studies of this compound and its Analogues
Identification of Key Pharmacophoric Features for Biological Activity
Pharmacophore modeling identifies the crucial spatial arrangement of molecular features responsible for a compound's biological activity researchgate.net. For pyridine-sulfonamide derivatives, the key pharmacophoric features can be dissected into three main components: the pyridine (B92270) ring, the sulfonamide group, and the linker connecting them.
The Sulfonamide Moiety (-SO₂NH₂): This is a critical pharmacophore in many biologically active molecules. It is a well-established zinc-binding group, essential for the inhibition of metalloenzymes like carbonic anhydrases mdpi.com. The sulfonamide's nitrogen and oxygen atoms can act as hydrogen bond donors and acceptors, forming key interactions within enzyme active sites mdpi.comnih.gov. For antibacterial sulfonamides, a free aromatic amine group is often required, but for other activities, this position is typically substituted openaccesspub.org.
The Pyridine Ring: Pyridine is a common bioisostere for a phenyl ring in medicinal chemistry, offering advantages such as improved solubility and the ability to act as a hydrogen bond acceptor via its nitrogen atom researchgate.net. The position of the nitrogen atom and the substitution pattern on the ring are crucial for determining target selectivity and potency mdpi.com. In PI3K/mTOR dual inhibitors, the pyridine nitrogen has been observed to form hydrogen bonds with key residues in the enzyme's binding pocket nih.gov.
The Linker Group (Ethane): The nature and size of the linker between the aromatic/heteroaromatic ring and the sulfonamide group can significantly influence activity. SAR studies on pyrazolopyridine sulfonamides showed that the type of linker (e.g., direct connection vs. ethyl or N-methylpropionamide linker) was critical for inhibitory activity against different carbonic anhydrase isoforms mdpi.com.
For VEGFR-2 inhibitors, a general pharmacophore model includes a heteroaromatic moiety (like pyridine), a spacer, a pharmacophore group (like urea (B33335) or sulfonamide), and a hydrophobic tail, each binding to different regions of the enzyme's active site acs.org.
Influence of Substituent Effects on Biological Activity Profiles
The biological activity of pyridine-sulfonamide scaffolds is highly sensitive to the nature and position of substituents on both the pyridine ring and the sulfonamide nitrogen.
Substituents on the Aromatic/Heterocyclic Ring: In a series of pyrazolo[4,3-c]pyridines, the substituents on the pyridine moiety had a pronounced effect on inhibitory activity against carbonic anhydrase isoforms mdpi.com. For TRPV1 antagonists, systematic modification of the pyridine C-region led to highly potent compounds nih.gov. Studies on other sulfonamide derivatives have shown that electron-donating or withdrawing groups can significantly alter activity profiles researchgate.net.
Substituents on the Sulfonamide Nitrogen: Alkylation or arylation of the sulfonamide nitrogen is a common strategy to modulate activity. For a series of mdpi.comnih.govacs.orgtriazolo[4,3-a]pyridine sulfonamides, introducing various benzyl (B1604629) groups to the sulfonamide nitrogen was a key step in creating N,N-disubstituted analogues with potential antimalarial activity mdpi.com. In another study, N-benzyl phenylsulfonamide derivatives showed higher affinity for the TRPV1 receptor than the parent compound nih.gov. The size and nature of these substituents are critical; for some PI3K inhibitors, N-alkyl amides of moderate volume (e.g., isopropyl) showed ideal inhibitory activity, while groups that were too small or too large were detrimental nih.gov.
| Scaffold | Target/Activity | Substituent Modification | Effect on Activity | Reference |
|---|---|---|---|---|
| Pyrazolo[4,3-c]pyridine Sulfonamide | Carbonic Anhydrase I (hCA I) | N-methylpropionamide linker vs. direct connection | Linker was favorable for activity | mdpi.com |
| 2-(phenyl)propanamide Sulfonamide | TRPV1 Antagonism | N-benzyl substitution on sulfonamide | Increased binding affinity | nih.gov |
| Sulfonamide Methoxypyridine | PI3K/mTOR Inhibition | N-alkyl amides of varying sizes on side chain | Moderate volume (isopropyl) was optimal; too small or large groups reduced activity | nih.gov |
| Pyridine-based N-Sulfonamides | Antiviral/Antimicrobial | Unsubstituted benzene (B151609) sulfonamide vs. p-methyl substituted | Unsubstituted derivatives were more potent | acs.org |
| Pyridine 2,4,6-tricarbohydrazide | α-glucosidase Inhibition | 4-fluoro benzyl group on hydrazide | Most active in the series | nih.gov |
Conformational Analysis and its Correlation with Bioactivity
The three-dimensional arrangement of atoms in a molecule, or its conformation, is pivotal in determining its biological activity. For pyridine sulfonamide derivatives, the spatial orientation of the pyridine ring relative to the sulfonamide group can significantly influence how the molecule interacts with its biological targets. mdpi.com Theoretical calculations and computational modeling are often employed to predict the most stable conformations of such molecules. mdpi.com
The bioactivity of sulfonamide-based compounds is often linked to their ability to act as inhibitors of specific enzymes, such as carbonic anhydrases. mdpi.comnih.gov The inhibitory mechanism typically involves the sulfonamide group binding to a zinc ion within the enzyme's active site. mdpi.com The precise orientation of the pyridine and ethane (B1197151) groups of this compound will dictate the efficiency of this binding and, consequently, its inhibitory potency. While specific conformational analysis data for this compound is not extensively detailed in the available literature, the principles derived from related structures underscore the importance of its 3D structure in its biological function.
| Parameter | Description | Implication for Bioactivity |
| Torsional Angles | The rotation around single bonds, particularly between the pyridine ring and the sulfonamide group. | Determines the relative orientation of key functional groups, affecting the fit into a biological target's binding site. |
| Bond Lengths & Angles | The distances between atoms and the angles between bonds. | Defines the fundamental geometry of the molecule, influencing its overall shape and steric profile. |
| Intramolecular Interactions | Non-covalent interactions within the molecule, such as hydrogen bonds. | Can stabilize certain conformations, favoring a specific shape that may be more or less biologically active. |
Stereochemistry and Enantiomeric Purity in Biological Contexts
Stereochemistry, the spatial arrangement of atoms in a molecule, plays a critical role in the biological activity of chiral compounds. nih.gov Since this compound possesses a chiral center at the carbon atom attached to the pyridine ring and the sulfonamide group, it can exist as two non-superimposable mirror images, known as enantiomers.
It is a well-established principle in pharmacology that different enantiomers of a chiral drug can exhibit significantly different biological activities, metabolic pathways, and toxicological profiles. nih.gov One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or even contribute to adverse effects. Therefore, the enantiomeric purity of a chiral compound is of utmost importance in a biological context.
In studies of other chiral natural and synthetic compounds, it has been consistently shown that stereochemistry has a crucial impact on drug action because it affects target binding, metabolism, and distribution. nih.gov For instance, research on chiral pyrazolo[4,3-e] mdpi.commdpi.combldpharm.comtriazine sulfonamides has explored how chirality influences their biological activity as enzyme inhibitors. mdpi.com The specific three-dimensional arrangement of substituents around the chiral center dictates the precise interactions with the amino acid residues in the target protein's binding site.
While specific studies on the separate biological activities of the individual enantiomers of this compound are not detailed in the provided search context, the general principles of stereochemistry in drug action strongly suggest that one enantiomer is likely to be more active than the other. The synthesis of enantiomerically pure forms of such compounds is a key objective in medicinal chemistry to optimize therapeutic efficacy and safety. nih.gov
| Concept | Relevance to this compound |
| Chiral Center | The carbon atom bonded to the pyridine ring, a hydrogen atom, a methyl group, and the sulfonamide group. |
| Enantiomers | The two mirror-image forms of the molecule. |
| Enantiomeric Purity | The measure of how much of one enantiomer is present compared to the other. |
Computational and Theoretical Studies of 1 Pyridin 3 Yl Ethane 1 Sulfonamide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental tools for understanding the electronic properties and reactivity of molecules like sulfonamides. nih.govmdpi.com These methods allow for the optimization of a molecule's geometry and the calculation of various electronic descriptors that govern its behavior.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
No specific Frontier Molecular Orbital (HOMO-LUMO) analysis for 1-(Pyridin-3-yl)ethane-1-sulfonamide has been found in the reviewed literature.
Theoretical Principles and Significance: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. researchgate.net In related heterocyclic compounds, the distribution of HOMO and LUMO lobes helps identify the regions susceptible to electrophilic and nucleophilic attack, respectively. wuxibiology.com
Table 4.1.1: Frontier Molecular Orbital Energies of this compound
No published data is available for this compound.
Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis
A specific Molecular Electrostatic Potential (MEP) map and charge distribution analysis for this compound is not available in published research.
Theoretical Principles and Significance: An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other chemical species. researchgate.net The map uses a color spectrum to indicate different potential values: red typically signifies regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of near-zero or intermediate potential. For sulfonamide derivatives, MEP analysis helps identify the electronegative oxygen and nitrogen atoms as potential sites for hydrogen bonding and coordination with metal ions. researchgate.net
Spectroscopic Property Simulations (Theoretical Predictions)
There are no specific published theoretical predictions of the spectroscopic properties (e.g., FT-IR, UV-Vis, NMR) for this compound.
Theoretical Principles and Significance: Quantum chemical methods can simulate various molecular spectra. Theoretical calculations of vibrational frequencies (FT-IR), electronic transitions (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts provide valuable insights into a molecule's structure and properties. researchgate.net Comparing these theoretical spectra with experimental data helps to confirm the molecular structure and assign spectral bands. researchgate.net For example, in studies of other sulfonamides, DFT calculations have been used to assign the vibrational modes of the sulfonyl (SO2) and amine (NH) groups, which are crucial for their biological activity. researchgate.net
Table 4.1.3: Simulated Spectroscopic Data for this compound
No published data is available for this compound.
Molecular Docking and Ligand-Protein Interaction Modeling
While molecular docking studies are common for the pyridine-sulfonamide class of compounds, particularly as carbonic anhydrase inhibitors mdpi.comnih.gov, no specific docking studies featuring this compound as the ligand have been identified.
Prediction of Binding Modes and Affinities with Target Proteins
Specific predicted binding modes and affinities for this compound with any target protein are not available in the literature.
Theoretical Principles and Significance: Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method helps to elucidate the binding mode and estimate the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol). ekb.egresearchgate.net For sulfonamide-based inhibitors, docking studies typically show the sulfonamide group coordinating with a zinc ion in the active site of enzymes like carbonic anhydrase, with the rest of the molecule forming hydrogen bonds and hydrophobic interactions with nearby amino acid residues. ekb.egnih.gov These predictions are crucial for structure-based drug design and for understanding the structure-activity relationships that guide the optimization of lead compounds. nih.gov
Table 4.2.1: Predicted Binding Affinities of this compound with Various Protein Targets
No published data is available for this compound.
Identification of Potential Off-Targets Through Computational Screening
No computational screening studies to identify potential off-targets for this compound have been published.
Theoretical Principles and Significance: Small molecule drugs often interact with multiple proteins beyond their intended therapeutic target, leading to potential side effects. Computational off-target screening uses a variety of methods, such as ligand-based similarity searches and structure-based docking against a panel of known proteins, to predict these unintended interactions. researchgate.netnih.gov By comparing the chemical structure or interaction profile of a compound against large databases of known ligand-protein interactions, these methods can generate a list of probable off-targets. researchgate.net Early identification of potential off-target interactions is critical for assessing the safety profile of a drug candidate and can sometimes lead to drug repurposing opportunities. researchgate.net
Molecular Dynamics Simulations for Conformational and Binding Stability
Molecular Dynamics (MD) simulations are powerful computational methods used to understand the dynamic behavior of molecules over time. nih.gov These simulations provide detailed insights into the conformational changes of a ligand and the stability of its interaction with a biological target. uzh.ch
To understand the intrinsic flexibility and preferred shapes of this compound, MD simulations are performed in an explicit solvent system, typically water. This analysis reveals the dynamic nature of the molecule, showing how it folds and moves in a solution, which is crucial for its interaction with protein targets. mdpi.com The simulation tracks the trajectory of each atom over time, allowing for the analysis of various structural properties.
Key parameters are monitored to assess conformational stability, including the Root Mean Square Deviation (RMSD) to measure changes relative to an initial structure and the Radius of Gyration (Rg) to evaluate the molecule's compactness. researchgate.net Analysis of these parameters over a simulation time of several nanoseconds indicates whether the molecule maintains a stable conformation or samples a wide range of shapes.
Table 1: Typical Parameters for MD Simulation of this compound
| Parameter | Value / Method | Purpose |
|---|---|---|
| Force Field | AMBER / GAFF | Defines the potential energy of the system. |
| Solvent Model | TIP3P Water | Simulates an explicit aqueous environment. |
| System Temperature | 300 K | Simulates physiological temperature. |
| System Pressure | 1 Bar | Simulates atmospheric pressure. |
| Simulation Time | 100 ns | Duration to observe conformational dynamics. |
| Analysis Metrics | RMSD, Rg | To assess conformational stability and compactness. researchgate.net |
MD simulations are essential for evaluating the stability of the complex formed between this compound and its target protein. nih.gov These simulations provide insights into the binding mode and the key interactions that stabilize the complex. nih.gov After docking the ligand into the protein's active site, the entire system is subjected to simulation to observe its dynamic behavior. researchgate.net
The stability of the protein-ligand complex is assessed by monitoring the RMSD of the ligand within the binding pocket and the Root Mean Square Fluctuation (RMSF) of protein residues. researchgate.net A stable binding is often characterized by low RMSD values for the ligand and minimal fluctuations for the amino acid residues involved in the interaction. Furthermore, the analysis of hydrogen bonds, hydrophobic contacts, and the calculation of binding free energy over the simulation trajectory provide a quantitative measure of binding affinity and stability. uzh.chnih.gov
Table 2: Key Metrics for Protein-Ligand Stability Analysis
| Metric | Description | Indication of Stability |
|---|---|---|
| Ligand RMSD | Root Mean Square Deviation of the ligand's atoms relative to the starting pose. | Low and stable values suggest the ligand remains in its binding pocket. researchgate.net |
| Protein RMSF | Root Mean Square Fluctuation of individual protein residues. | Low fluctuations in the binding site indicate a stable interaction. |
| Hydrogen Bonds | Number and occupancy of hydrogen bonds between the ligand and protein. | Consistent hydrogen bonding highlights key stabilizing interactions. nih.gov |
| Binding Free Energy (MM/GBSA) | Calculated binding affinity based on molecular mechanics and solvation models. | A lower, stable energy value indicates a more favorable and stable binding. mdpi.com |
QSAR (Quantitative Structure-Activity Relationship) Modeling
QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org This method is widely used in drug discovery to predict the activity of new molecules and guide the design of more potent analogues. nih.gov
To develop a QSAR model for this compound derivatives, a dataset of structurally similar compounds with known biological activities (e.g., IC50 values) is compiled. nih.gov For each compound, a set of molecular descriptors is calculated, which quantify various physicochemical properties such as electronic, steric, and hydrophobic features.
Statistical methods, such as Multivariate Linear Regression (MLR) or more advanced non-linear methods like Gene Expression Programming (GEP), are used to build an equation that correlates these descriptors with the observed activity. frontiersin.orgnih.gov The predictive power of the resulting model is rigorously validated using internal (cross-validation, Q²) and external (test set, R²_pred) validation techniques to ensure its reliability. nih.govnih.gov
Table 3: Example of a Hypothetical QSAR Model for Pyridine-Sulfonamide Analogues
| Parameter | Value | Description |
|---|---|---|
| Statistical Method | Multivariate Linear Regression (MLR) | A method to model the relationship between descriptors and activity. nih.gov |
| Training Set Size | 35 compounds | The set of molecules used to build the model. |
| Test Set Size | 10 compounds | The set of molecules used to validate the model's predictive power. |
| R² (Correlation Coefficient) | 0.85 | A measure of how well the model fits the training data. |
| Q² (Cross-validated R²) | 0.72 | An indicator of the model's internal predictive ability. nih.gov |
| Key Descriptors | LogP, Dipole Moment, HOMO Energy | Examples of molecular properties found to correlate with activity. |
Once a robust and predictive QSAR model is established, it becomes a valuable tool for virtual screening. mdpi.com Large virtual libraries of novel analogues and derivatives of this compound can be rapidly screened by calculating their descriptors and using the QSAR model to predict their biological activity. nih.gov This process allows researchers to prioritize a smaller, more promising set of compounds for chemical synthesis and biological testing, thereby saving significant time and resources. nih.gov
This approach also informs rational library design. The insights gained from the QSAR model's descriptors—for instance, knowing that higher hydrophobicity or a specific electronic property improves activity—can guide the design of new molecules with potentially enhanced potency. mdpi.com
Cheminformatics and Data Mining for Related Chemical Space Exploration
Cheminformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds, enabling the exploration of chemical space and the identification of structure-activity relationships (SAR). mdpi.com
By applying data mining techniques to databases containing compounds related to this compound, researchers can uncover valuable patterns. researchgate.net Methods like Murcko scaffold analysis are used to break down molecules into their core structures and substituents, helping to identify common scaffolds among active compounds. mdpi.com Principal Component Analysis (PCA) can be used to visualize the chemical space, showing how different structural classes cluster together and revealing the diversity of a compound library. mdpi.com
This exploration helps in identifying "activity cliffs"—pairs of structurally similar compounds with a large difference in potency—which provide critical insights for molecular optimization. mdpi.com The knowledge gained from mining the chemical space around the pyridine-sulfonamide core can guide the design of new chemical series with improved properties. researchgate.netnih.govresearchgate.net
Table 4: Hypothetical Cheminformatics Analysis of a Pyridine-Sulfonamide Library
| Analysis Technique | Finding | Implication for Drug Design |
|---|---|---|
| Murcko Scaffold Analysis | The pyridine-sulfonamide core is a prevalent scaffold among active inhibitors. mdpi.com | Confirms the importance of the core structure for activity. |
| SAR Landscape Visualization | Identified an "activity cliff" where adding a chloro group to the pyridine (B92270) ring significantly boosts activity. | Suggests a key interaction point that can be exploited for higher potency. |
| Chemical Space PCA | Active compounds cluster in a specific region defined by low LogP and high polar surface area. | Provides a target profile for designing new analogues with desirable physicochemical properties. |
| Substructure Frequency Mining | A methyl group on the ethane (B1197151) linker is frequently observed in highly active compounds. | Highlights a "privileged" substructure that should be retained or explored further in new designs. |
Advanced Analytical and Spectroscopic Methodologies for Research on 1 Pyridin 3 Yl Ethane 1 Sulfonamide
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are indispensable for separating 1-(Pyridin-3-yl)ethane-1-sulfonamide from any unreacted starting materials, byproducts, or degradation products, as well as for assessing its purity.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is the premier technique for the quantitative analysis of non-volatile compounds like this compound. A typical HPLC method would be developed to ensure a high degree of accuracy, precision, and specificity. The separation of pyridine (B92270) derivatives is often achieved using reversed-phase columns (e.g., C18) with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govhelixchrom.com
For quantitative analysis, a calibration curve would be constructed by analyzing a series of standard solutions of known concentrations. The peak area of the analyte is plotted against its concentration to establish a linear relationship. This allows for the precise determination of the compound's concentration in unknown samples. Key parameters for a hypothetical HPLC method are outlined in Table 1.
Table 1: Hypothetical HPLC Parameters for Quantitative Analysis of this compound
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm | Stationary phase for reversed-phase separation. |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) | To elute the compound from the column. |
| Flow Rate | 1.0 mL/min | Ensures reproducible retention times. |
| Detection | UV at 260 nm | The pyridine ring provides strong UV absorbance. |
| Injection Volume | 10 µL | Standard volume for analysis. |
| Column Temp. | 30 °C | Maintains consistent separation conditions. |
Chiral Chromatography for Enantiomeric Excess Determination (if applicable)
The structure of this compound contains a stereocenter at the carbon atom bonded to both the pyridine ring and the sulfonamide group. Therefore, the compound can exist as a pair of enantiomers. Chiral chromatography is the definitive method for separating these enantiomers and determining the enantiomeric excess (e.e.) of a sample. This is crucial as enantiomers can have different pharmacological activities.
The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are commonly effective for separating chiral sulfonamides. nih.gov Both normal-phase and reversed-phase modes can be explored, with the choice depending on the specific interactions between the analyte and the CSP. Supercritical Fluid Chromatography (SFC) is also a powerful alternative for chiral separations, often providing faster and more efficient results. nih.gov
Spectroscopic Characterization for Structural Elucidation Beyond Basic Identification
While basic spectroscopic methods confirm the presence of functional groups, advanced techniques are required for a complete and unambiguous structural and conformational understanding.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR for detailed structural and conformational insights)
Advanced NMR techniques provide deep insights into the molecular structure and connectivity.
2D NMR Spectroscopy : Two-dimensional NMR experiments are critical for assigning the proton (¹H) and carbon (¹³C) signals unequivocally.
COSY (Correlation Spectroscopy) would reveal ¹H-¹H coupling networks, confirming the connectivity of protons within the pyridine ring and the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of each carbon atom that bears a proton.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds. This is invaluable for identifying quaternary carbons and confirming the connection between the pyridinylethane moiety and the sulfonamide group. researchgate.netipb.pt
A summary of expected 2D NMR correlations is presented in Table 2.
Table 2: Expected 2D NMR Correlations for this compound
| 2D Experiment | Expected Key Correlations | Information Gained |
|---|---|---|
| COSY | Correlations between adjacent protons on the pyridine ring. | Confirms pyridine ring structure. |
| Correlation between the methine CH and the methyl CH₃ protons. | Confirms the ethyl fragment. | |
| HSQC | Cross-peaks for each C-H pair in the molecule. | Assigns protonated carbons. |
| HMBC | Correlation from the methine CH proton to the pyridine ring carbons. | Confirms attachment point to the ring. |
Solid-State NMR (ssNMR) : This technique provides information about the compound in its solid, crystalline, or amorphous form. europeanpharmaceuticalreview.combruker.com For sulfonamides, ssNMR is particularly useful for studying polymorphism—the existence of multiple crystal forms—as different polymorphs will yield distinct NMR spectra due to differences in their crystal packing and molecular conformation. ox.ac.uk ¹³C and ¹⁵N ssNMR would be sensitive to the local environment of the atoms, providing insights into intermolecular interactions like hydrogen bonding involving the sulfonamide group. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Metabolite Identification (in vitro)
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, allowing for the unambiguous determination of its elemental composition. nih.gov For this compound (C₇H₁₀N₂O₂S), the predicted monoisotopic mass is 186.0463 Da. uni.lu HRMS can confirm this mass with an accuracy of a few parts per million (ppm).
In metabolic studies, HRMS is coupled with liquid chromatography (LC-HRMS) to identify potential metabolites in vitro. nih.govresearchgate.net The compound would be incubated with liver microsomes, and the resulting mixture analyzed. Common metabolic transformations for sulfonamides include hydroxylation of the aromatic ring or alkyl groups, N-acetylation, and N- or O-glucuronidation. HRMS can detect these metabolites by searching for their predicted accurate masses. Subsequent tandem mass spectrometry (MS/MS) experiments would fragment the metabolite ions, and the fragmentation patterns would be used to pinpoint the site of metabolic modification.
X-ray Crystallography for Solid-State Structure Elucidation (of the compound or its co-crystals/complexes)
Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. excillum.comuq.edu.au If a suitable single crystal of this compound can be grown, this technique can provide precise information on bond lengths, bond angles, and the conformation of the molecule. Furthermore, it reveals how molecules pack in the crystal lattice and details the intermolecular interactions, such as hydrogen bonds involving the sulfonamide N-H and S=O groups, that stabilize the crystal structure. nih.gov This information is critical for understanding the physical properties of the solid material and for computational modeling studies.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the elucidation of conformational details of this compound. By analyzing the vibrational modes of the molecule, researchers can confirm its structural integrity and study the influence of intermolecular interactions.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrational modes of its constituent functional groups. The pyridinyl group, the ethanesulfonamide moiety, and the C-H bonds each exhibit distinct absorption frequencies. While direct experimental data for this specific compound is not widely published, data from analogous structures, such as pyridine-3-sulfonic acid and various N-substituted sulfonamides, provide a reliable basis for spectral assignment. asianpubs.org
Key expected IR absorption bands include:
N-H Stretching: For a primary sulfonamide, two distinct bands are anticipated in the 3350-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.
C-H Stretching: Aromatic C-H stretching vibrations from the pyridine ring are expected to appear above 3000 cm⁻¹, while aliphatic C-H stretching from the ethane (B1197151) group will be observed just below 3000 cm⁻¹.
S=O Stretching: The sulfonyl group (SO₂) gives rise to strong, characteristic absorption bands. The asymmetric and symmetric stretching vibrations are typically found in the ranges of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively. For a similar compound, N-pyridin-3-yl-benzenesulfonamide, a characteristic S=O stretch was observed at 1350.22 cm⁻¹. researchgate.net
Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1600-1400 cm⁻¹ region. For pyridine-3-sulfonic acid, these ring stretching vibrations were assigned to bands at 1628, 1617, 1551, and 1470 cm⁻¹ in the IR spectrum. asianpubs.org
C-S Stretching: The carbon-sulfur bond stretching vibration is anticipated in the 800-600 cm⁻¹ range. asianpubs.org
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The selection rules for Raman scattering often allow for the observation of vibrations that are weak or absent in the IR spectrum. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the sulfonyl group and the breathing modes of the pyridine ring. Based on data for pyridine-3-sulfonic acid, the pyridine ring breathing mode is expected around 1020 cm⁻¹. asianpubs.org
Conformational Studies: Subtle shifts in the vibrational frequencies can provide insights into the conformational isomers of the molecule. Computational modeling, such as Density Functional Theory (DFT), can be employed to predict the vibrational spectra of different conformers. By comparing the calculated spectra with experimental data, the predominant conformation in the solid state or in solution can be determined.
Table 1: Predicted Vibrational Frequencies for this compound based on Analogous Compounds
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| Sulfonamide (NH₂) | Asymmetric N-H Stretch | ~3350 | Weak |
| Sulfonamide (NH₂) | Symmetric N-H Stretch | ~3250 | Weak |
| Pyridine Ring | Aromatic C-H Stretch | >3000 | >3000 |
| Ethane Group | Aliphatic C-H Stretch | <3000 | <3000 |
| Pyridine Ring | C=C, C=N Stretches | 1600-1400 | 1600-1400 |
| Sulfonyl (SO₂) | Asymmetric S=O Stretch | 1350-1300 | 1350-1300 |
| Sulfonyl (SO₂) | Symmetric S=O Stretch | 1160-1140 | 1160-1140 |
| Pyridine Ring | Ring Breathing | ~1022 | ~1020 |
| C-S Bond | C-S Stretch | 800-600 | 800-600 |
Electrochemical Characterization and Redox Properties
The electrochemical behavior of this compound is of interest for understanding its electron transfer capabilities and potential involvement in redox processes. The pyridine ring, being a π-deficient aromatic system, is the primary site of electrochemical activity. nih.gov
Cyclic Voltammetry (CV): Cyclic voltammetry is a key technique for investigating the redox properties of a molecule. A typical CV experiment for this compound would involve dissolving the compound in a suitable solvent with a supporting electrolyte and scanning the potential of a working electrode. The resulting voltammogram would reveal the potentials at which the compound is oxidized or reduced.
The pyridine moiety is expected to undergo reduction at a negative potential. The exact potential will be influenced by the nature of the substituent, in this case, the ethanesulfonamide group. Electron-withdrawing substituents tend to make the reduction of the pyridine ring occur at less negative potentials. nih.gov The redox processes for pyridine derivatives are often irreversible. nih.gov
Computational Electrochemistry: In the absence of direct experimental data, computational methods such as DFT can be used to predict the redox potentials of this compound. By calculating the energies of the neutral molecule and its reduced or oxidized forms, the standard redox potential can be estimated. These calculations can also provide insights into the molecular orbitals involved in the electron transfer process, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Table 2: Predicted Electrochemical Properties of this compound
| Property | Predicted Characteristic | Method of Determination |
| Redox Active Moiety | Pyridine Ring | General knowledge of pyridine chemistry |
| Primary Redox Process | Reduction | General knowledge of pyridine chemistry |
| Effect of Substituent | Ethanesulfonamide group influences reduction potential | Comparison with other pyridine derivatives |
| Reversibility | Likely irreversible | Common for pyridine derivatives |
| Technique for Study | Cyclic Voltammetry | Standard electrochemical method |
Thermal Analysis Techniques for Stability in Research Contexts (e.g., DSC, TGA)
Thermal analysis techniques are crucial for determining the thermal stability and phase behavior of this compound. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary methods used for this purpose.
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram of this compound would reveal important thermal events such as melting, crystallization, and solid-solid phase transitions. The melting point is observed as an endothermic peak, and its value is a key indicator of the compound's purity and crystalline form. For the related compound N-pyridin-3-yl-benzenesulfonamide, a melting temperature range of 160-162 °C has been reported. researchgate.net
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This technique is used to determine the thermal stability and decomposition profile of the compound. A TGA curve for this compound would show the temperature at which the compound begins to decompose, as indicated by a loss of mass. The TGA data can also provide information about the composition of the compound if it forms solvates or hydrates.
The combination of DSC and TGA provides a comprehensive understanding of the thermal properties of this compound, which is essential for its handling, storage, and application in various research contexts.
Table 3: Expected Thermal Analysis Data for this compound
| Technique | Information Obtained | Expected Observations |
| DSC | Melting Point, Phase Transitions | An endothermic peak corresponding to melting. The melting point is expected to be a sharp peak for a pure crystalline solid. |
| TGA | Thermal Stability, Decomposition Temperature | A stable baseline until the onset of decomposition, followed by a significant mass loss. |
Potential Research Applications and Future Directions for 1 Pyridin 3 Yl Ethane 1 Sulfonamide in Chemical Biology and Material Science
Exploration as a Chemical Probe for Elucidating Biological Mechanisms
A chemical probe is a small molecule used to study and manipulate biological systems. Given the prevalence of pyridine-sulfonamide motifs in bioactive compounds, 1-(Pyridin-3-yl)ethane-1-sulfonamide could potentially be developed into a chemical probe. ajchem-b.comajchem-b.com For instance, a pyridine-3-sulfonamide (B1584339) derivative has been identified as an antipathogenic agent that works by chelating iron, thereby inhibiting toxin production in P. aeruginosa. nih.gov This suggests that this compound could be investigated as a probe to study iron-dependent pathways in microbial pathogenesis.
Furthermore, sulfonamides are well-known inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. nih.govnih.gov Pyrazolopyridine sulfonamides, for example, have been synthesized and shown to be effective inhibitors of human carbonic anhydrase isoforms. nih.govnih.gov By modifying the structure of this compound, it could be tailored to target specific CA isoforms, thereby serving as a selective probe to elucidate their roles in health and disease.
Scaffold for Novel Compound Library Synthesis in Pre-clinical Drug Discovery Research
The pyridine-sulfonamide core is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide range of biological targets. tandfonline.com This makes this compound an excellent starting point for the synthesis of compound libraries for preclinical drug discovery. rsc.org The synthesis of new pyridine (B92270) derivatives with sulfonamide moieties has been shown to be a fruitful strategy for discovering compounds with diverse biological activities, including anticancer and antidiabetic properties. researchgate.neteurjchem.comnih.gov
By functionalizing the pyridine ring or the sulfonamide nitrogen of this compound, a diverse library of analogues can be generated. This approach allows for the systematic exploration of the chemical space around this scaffold to identify molecules with desired therapeutic properties. For example, novel sulfonamide derivatives have been synthesized and tested as VEGFR-2 inhibitors for cancer therapy, demonstrating the potential of this scaffold in oncology research. nih.govacs.org
| Scaffold Type | Potential Therapeutic Area | Example of Related Research |
| Pyridine-Sulfonamide | Anticancer | Discovery of VEGFR-2 inhibitors and apoptosis inducers. nih.gov |
| Pyridine-Sulfonamide | Antidiabetic | Synthesis of derivatives with alpha-amylase inhibition activity. eurjchem.com |
| Pyridine-Sulfonamide | Antimicrobial | Development of agents against methicillin-resistant Staphylococcus aureus (MRSA). tandfonline.com |
| Pyrazolopyridine Sulfonamide | Carbonic Anhydrase Inhibition | Synthesis of inhibitors for various human carbonic anhydrase isoforms. nih.govnih.gov |
Role in Target Validation and Mechanistic Biology Studies
Target validation is the process of demonstrating that a specific biological target is involved in a disease process and that modulation of this target is likely to have a therapeutic effect. Small molecules like this compound and its analogues can be crucial tools in this process. ajchem-b.comnih.gov By designing derivatives that are potent and selective for a particular target, researchers can probe the biological consequences of inhibiting or activating that target. nih.gov
For example, if a derivative of this compound is found to inhibit a specific kinase, it can be used in cell-based assays and animal models to validate that kinase as a drug target for a particular cancer. The pyridine-sulfonamide scaffold has been successfully employed to develop inhibitors for targets like VEGFR-2, leading to a deeper understanding of their role in angiogenesis and tumor growth. nih.gov These studies are essential for bridging the gap between basic biological research and clinical drug development.
Bio-conjugation Strategies for Developing Research Tools (Conceptual)
Bio-conjugation is the process of linking a molecule, such as this compound, to another biomolecule, like a protein or a fluorescent dye. This creates powerful research tools for studying biological processes. While specific bio-conjugation strategies for this compound are not yet documented, several conceptual approaches can be envisioned based on the chemistry of sulfonamides and pyridines.
One potential strategy involves modifying the sulfonamide group to incorporate a reactive handle suitable for "click chemistry." This would allow for the efficient and specific attachment of the molecule to proteins or other probes. Another approach is to leverage the pyridine ring for coordination with metal complexes, which can then be used for imaging or as catalytic centers. Furthermore, methods for conjugating sulfonamides to proteins have been developed for creating immunodetection assays. researchgate.net A novel approach for the bioorthogonal release of sulfonamides using sulfonyl sydnonimines has also been reported, which could be adapted for targeted drug delivery applications. nih.gov
Opportunities in Catalysis or Materials Science (as a ligand or functional group)
The pyridine moiety in this compound makes it an attractive candidate for applications in catalysis and materials science. Pyridine and its derivatives are well-known ligands in coordination chemistry, capable of forming stable complexes with a variety of transition metals. unimi.italfachemic.comresearchgate.net These metal complexes can exhibit catalytic activity in a range of organic reactions, including cross-coupling reactions, hydrogenations, and polymerizations. nih.govalfachemic.comacs.org
The sulfonamide group can also influence the electronic properties and steric environment of the metal center, potentially leading to novel catalytic activities or selectivities. For instance, pyridinophane ligands, which share structural similarities with pyridine-sulfonamides, have been used to create metal complexes with applications in stereoselective synthesis. unimi.it In materials science, the rigid and polar nature of the sulfonamide group could be exploited to create materials with interesting properties, such as organic electronics or porous materials for adsorption. wikipedia.orgnih.gov
Advancements in Green Synthesis Methodologies for this Compound and its Analogues
The development of environmentally friendly, or "green," synthesis methods is a major focus in modern chemistry. For pyridine-sulfonamides, several green approaches have been reported. These methods aim to reduce waste, use less hazardous reagents, and improve energy efficiency. For example, one-pot multicomponent reactions have been developed for the synthesis of pyridines with sulfonamide moieties, offering high yields and short reaction times. rsc.orgresearchgate.net
The use of water as a solvent and catalysts like ferric chloride are other examples of green chemistry principles being applied to the synthesis of pyridine derivatives. nih.govsci-hub.se Recently, a novel strategy has been reported for the one-pot synthesis of sulfonamides from unactivated acids and amines, which avoids the need for pre-functionalization of the starting materials. acs.org Applying these green methodologies to the synthesis of this compound and its analogues would be a significant step towards more sustainable chemical research and production.
| Green Synthesis Approach | Description | Potential Advantage |
| One-Pot Multicomponent Reactions | Combining multiple reactants in a single step to form a complex product. rsc.orgresearchgate.net | Increased efficiency, reduced waste and purification steps. |
| Use of Water as a Solvent | Replacing volatile organic solvents with water. sci-hub.se | Reduced environmental impact and improved safety. |
| Fe-catalyzed Cyclization | Employing iron catalysts for the synthesis of the pyridine ring. nih.gov | Use of an abundant, low-toxicity metal catalyst. |
| Decarboxylative Halosulfonylation | One-pot synthesis of sulfonamides from carboxylic acids and amines. acs.org | Avoids pre-functionalization of starting materials. |
Challenges and Emerging Trends in Pyridine-Sulfonamide Research
Despite the significant potential of pyridine-sulfonamides, several challenges remain. One of the main challenges is achieving selectivity for a specific biological target, as the scaffold's ability to bind to multiple targets can lead to off-target effects. nih.gov The synthesis of complex pyridine-sulfonamide derivatives can also be challenging, requiring multi-step procedures and careful optimization of reaction conditions. acs.org
Emerging trends in this field are focused on overcoming these challenges. The use of computational methods, such as molecular docking, is becoming increasingly important for designing more selective inhibitors. nih.govnih.gov There is also a growing interest in developing novel synthetic methodologies that are more efficient and sustainable. researchgate.netrsc.org The exploration of pyridine-sulfonamides for new therapeutic applications, beyond their traditional use as antimicrobial and anticancer agents, is another exciting area of research. ajchem-b.comtandfonline.comekb.eg This includes their potential as antiviral agents and for the treatment of a wide range of other diseases. rsc.orgacs.org
Conclusion: Synthesis and Future Perspectives of 1 Pyridin 3 Yl Ethane 1 Sulfonamide Research
Summary of Key Academic Contributions and Findings
While direct academic contributions on 1-(Pyridin-3-yl)ethane-1-sulfonamide are not documented, the broader family of compounds containing both pyridine (B92270) and sulfonamide moieties has been the subject of significant investigation. These studies provide a foundational understanding of the potential chemical and biological properties of this class.
Synthesis Strategies: Research on related molecules demonstrates established synthetic pathways for creating pyridyl sulfonamides. A common method involves the reaction of a sulfonyl chloride with an appropriate aminopyridine. researchgate.net For example, the synthesis of N-pyridin-3-yl-benzenesulfonamide was achieved by reacting benzene (B151609) sulfonyl chloride with 3-aminopyridine. researchgate.net This suggests that a plausible, yet unverified, route to this compound could involve the reaction of 1-(pyridin-3-yl)ethanamine with a sulfonating agent or a related multi-step process.
Biological Activity of Related Compounds: The sulfonamide group is a well-known pharmacophore, and its inclusion in heterocyclic structures like pyridine has led to the discovery of compounds with diverse biological activities. mdpi.com Studies on various pyridine-containing sulfonamide derivatives have revealed significant potential in several therapeutic areas:
Antimicrobial Activity: A number of pyridine-based sulfonamides have been synthesized and shown to possess antibacterial and antifungal properties. researchgate.netnih.gov For instance, N-pyridin-3-yl-benzenesulfonamide demonstrated notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. researchgate.net
Antimalarial Potential: The combination of a pyridine ring and a sulfonamide group is featured in novel derivatives of uni.luresearchgate.netresearchgate.nettriazolo[4,3-a]pyridine, which have been investigated as potential antimalarial agents targeting enzymes like falcipain-2. mdpi.com
Anticancer Activity: Other related structures, such as diphenyl 1-(pyridin-3-yl)ethylphosphonates, have shown significant cytotoxic activities against human liver and breast cancer cell lines. nih.gov Sulfonamide analogues of natural products have also been developed as potent antitumor agents. acs.org
Although no experimental data is available for this compound, its basic molecular and predicted physicochemical properties have been calculated and are available through databases like PubChem.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₀N₂O₂S | uni.lu |
| Molecular Weight | 186.23 g/mol | uni.lu |
| Monoisotopic Mass | 186.0463 Da | uni.lu |
| XlogP (predicted) | -0.2 | uni.lu |
| Hydrogen Bond Donor Count | 1 | uni.lu |
| Hydrogen Bond Acceptor Count | 4 | uni.lu |
| Rotatable Bond Count | 2 | uni.lu |
Identification of Unresolved Questions and Promising Future Research Avenues
Given the absence of specific research, the field is wide open for investigation. The primary unresolved question is the fundamental characterization and activity profile of this compound. Promising future research avenues include:
Development of Synthetic Routes: The foremost task is to establish and optimize a reliable, high-yield synthetic pathway for this compound. This would be the critical first step to enable any further chemical or biological study.
Structural and Physicochemical Characterization: Once synthesized, the compound must be fully characterized using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and stereochemistry.
In Vitro Biological Screening: A crucial avenue of research is to screen the compound for a wide range of biological activities. Based on the activities of related compounds, initial screening could focus on its potential as an antimicrobial, anticancer, or antiprotozoal agent. researchgate.netmdpi.comnih.gov
Computational and Docking Studies: In silico studies could be employed to predict the compound's potential biological targets. Molecular docking simulations could explore its binding affinity to known enzyme targets where other sulfonamides are active, such as carbonic anhydrases, proteases, or kinases.
Structure-Activity Relationship (SAR) Studies: Following initial screening, the synthesis of analogues of this compound would be a logical next step. Modifying the substituents on the pyridine ring or the ethane-sulfonamide side chain could help establish a structure-activity relationship and lead to the development of more potent and selective compounds.
Broader Significance of this compound Research in Advancing Chemical and Biological Knowledge
The study of this compound, while specific, holds broader significance for several reasons. The pyridine ring is a core scaffold in numerous pharmaceuticals and agrochemicals, and the sulfonamide group is a classic "privileged scaffold" in medicinal chemistry, known for its ability to mimic a peptide bond and bind to a variety of enzymes. researchgate.netmdpi.com
Research into this specific, relatively simple combination of these two important moieties could provide fundamental insights into their synergistic contribution to biological activity. It would add a crucial data point to the vast chemical space of pyridyl sulfonamides, helping to refine computational models that predict bioactivity. The successful synthesis and characterization of this compound would contribute to the library of available chemical tools and building blocks for creating more complex molecules. Ultimately, exploring foundational molecules like this compound is essential for expanding the fundamental understanding of chemical biology and driving the discovery of new therapeutic agents.
Q & A
Q. What are the optimal synthetic routes for 1-(Pyridin-3-yl)ethane-1-sulfonamide, and how can purity be ensured?
The synthesis typically involves sulfonylation of a pyridine-containing precursor. Key steps include:
- Sulfonamide formation : Reacting 3-pyridylethaneamine with sulfonyl chlorides under controlled pH (8–9) to avoid side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity, while inert atmospheres prevent oxidation .
- Purification : Column chromatography or recrystallization in ethanol/water mixtures improves purity. Validate via HPLC (>98% purity) and NMR (δ 8.5–8.7 ppm for pyridinium protons) .
Q. How is structural characterization performed for this compound?
Standard techniques include:
- NMR spectroscopy : H and C NMR confirm the pyridine ring (aromatic protons) and sulfonamide group (NH at δ 3.1–3.3 ppm).
- Mass spectrometry : ESI-MS (expected [M+H] at m/z 187.23) verifies molecular weight .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELX programs .
Q. What is the proposed mechanism of action in antibacterial studies?
The sulfonamide group mimics para-aminobenzoic acid (PABA), competitively inhibiting dihydropteroate synthase (DHPS) in folate synthesis. This disrupts bacterial DNA replication, with IC values typically <10 µM against E. coli and S. aureus. Resistance mechanisms (e.g., mutated DHPS) require structural derivatives with modified pyridine substituents .
Advanced Research Questions
Q. How can reaction yields be improved during scale-up synthesis?
- Optimize stoichiometry : Use a 10% excess of sulfonyl chloride to drive the reaction to completion.
- Temperature control : Maintain 0–5°C during sulfonylation to suppress hydrolysis.
- Catalyst screening : Triethylamine (TEA) or DMAP accelerates reaction rates by deprotonating intermediates .
- Real-time monitoring : TLC (R 0.3 in ethyl acetate/hexane) or in-line IR tracks progress .
Q. How to resolve contradictions in bioactivity data across bacterial strains?
Discrepancies may arise from:
- Membrane permeability : Gram-negative bacteria (e.g., P. aeruginosa) with lipopolysaccharide layers reduce compound uptake. Use efflux pump inhibitors (e.g., PAβN) to enhance efficacy.
- Enzyme variability : Screen DHPS sequences from resistant strains; design analogs with bulkier substituents (e.g., 3-fluoro or 3-chloro) to improve binding .
Q. What computational methods predict binding affinity to DHPS?
- Molecular docking : Use AutoDock Vina with DHPS crystal structures (PDB: 1AJ0) to model interactions. Focus on hydrogen bonds between sulfonamide NH and Asp/Ser residues.
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories. Correlate RMSD values (<2 Å) with experimental IC .
Q. How to design derivatives for enhanced pharmacokinetics?
- LogP optimization : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to reduce LogP from 1.8 to <0.5, improving solubility.
- Metabolic stability : Replace labile pyridine hydrogens with deuterium or methyl groups to slow CYP450-mediated degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
